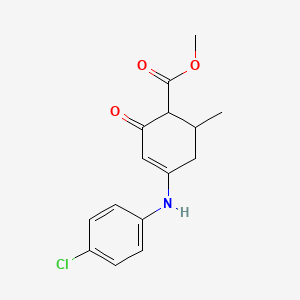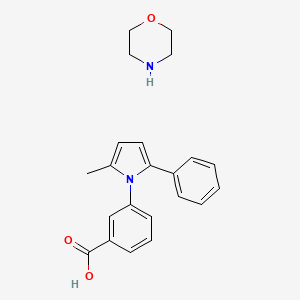
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Receptor Antagonism
- Morpholin-2-yl-phosphinic acids, including variants with structural similarities to benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine, have been studied for their effects on GABA(B) receptors. These compounds demonstrate potent antagonistic effects on GABA(B) receptors in rat brain, indicating potential for neurological and pharmacological applications (Ong et al., 1998).
Chemical Synthesis and Transformations
- Research has explored the synthesis of various benzoic acid derivatives, highlighting their chemical versatility and potential as precursors for more complex compounds. This includes the synthesis of compounds with potential pharmaceutical applications (Wolf et al., 2005).
Corrosion Inhibition and Structural Analysis
- Benzimidazole derivatives based on benzoic acid have been investigated for their corrosion inhibition properties, which is crucial in industrial applications. This includes studying their effectiveness in protecting steel in acidic environments and exploring the mechanisms behind their inhibitory action (Rbaa et al., 2020).
Analysis of Secondary Interactions
- Studies on benzoic acids, including those structurally related to the compound , have revealed insights into the nature of secondary interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the molecular properties that influence drug design and material science (Dinesh, 2013).
Prodrug Development
- Water-soluble esters of acetylsalicylic acid, chemically related to benzoic acid derivatives, have been developed and evaluated as prodrugs. These compounds show potential for clinical application due to their good water solubility and stability, highlighting the diverse pharmaceutical applications of benzoic acid derivatives (Rolando et al., 2013).
Synthesis and Characterization of Metal Complexes
- The synthesis and characterization of metal carbonyl complexes involving benzoic acid derivatives provide insights into coordination chemistry and the formation of novel compounds for potential applications in catalysis and materials science (Saleem et al., 2012).
Propiedades
Número CAS |
26180-42-7 |
|---|---|
Nombre del producto |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Fórmula molecular |
C22H24N2O3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine |
InChI |
InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2 |
Clave InChI |
QNDVBAKEPQRCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Apariencia |
Solid powder |
Otros números CAS |
26180-42-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



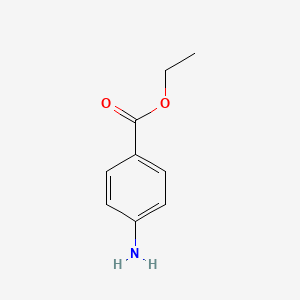
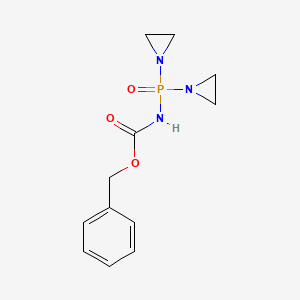
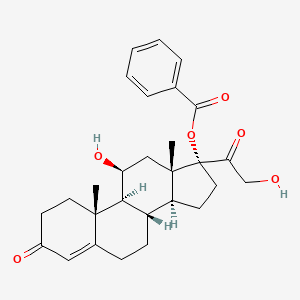
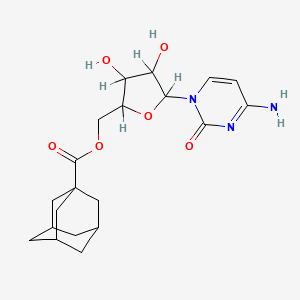
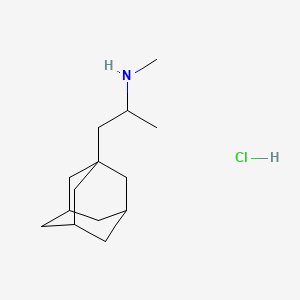
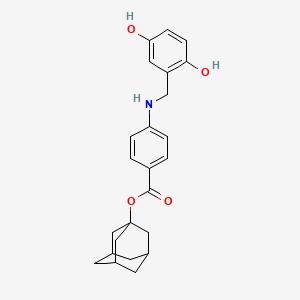

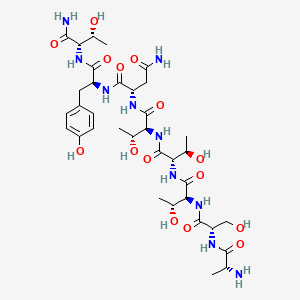
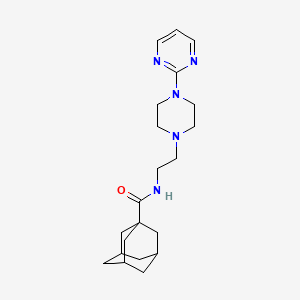
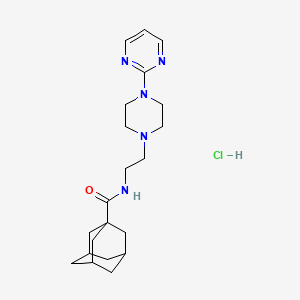
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
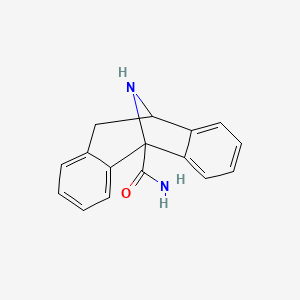
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
